molecular formula C13H9Cl2NO B11965512 alpha-(2,3-Dichlorophenylimino)-ortho-cresol CAS No. 96460-07-0

alpha-(2,3-Dichlorophenylimino)-ortho-cresol

Cat. No.: B11965512
CAS No.: 96460-07-0
M. Wt: 266.12 g/mol
InChI Key: IOZIARNNNFGVFD-UHFFFAOYSA-N
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Description

Alpha-(2,3-Dichlorophenylimino)-ortho-cresol: is a chemical compound characterized by the presence of dichlorophenyl and ortho-cresol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(2,3-Dichlorophenylimino)-ortho-cresol typically involves the reaction of 2,3-dichloroaniline with ortho-cresol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the imino linkage between the two components. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Alpha-(2,3-Dichlorophenylimino)-ortho-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Alpha-(2,3-Dichlorophenylimino)-ortho-cresol has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-(2,3-Dichlorophenylimino)-ortho-cresol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

    2,3-Dichlorophenylhydrazine: Shares the dichlorophenyl group but differs in the functional group attached.

    Ortho-cresol derivatives: Compounds with similar cresol structures but different substituents.

Uniqueness: Alpha-(2,3-Dichlorophenylimino)-ortho-cresol is unique due to its specific combination of dichlorophenyl and ortho-cresol groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

CAS No.

96460-07-0

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

2-[(2,3-dichlorophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H9Cl2NO/c14-10-5-3-6-11(13(10)15)16-8-9-4-1-2-7-12(9)17/h1-8,17H

InChI Key

IOZIARNNNFGVFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C(=CC=C2)Cl)Cl)O

Origin of Product

United States

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